molecular formula C17H21N3O B3817066 6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine

6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine

Cat. No. B3817066
M. Wt: 283.37 g/mol
InChI Key: SWVBCYPFJDJDEO-UHFFFAOYSA-N
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Description

The compound “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring is a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a phenyl ring, which is a six-membered ring containing six carbon atoms . The molecule also contains an amine group (-NH2), which is attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” would be quite complex due to the presence of multiple rings and functional groups . The presence of the nitrogen atoms in the pyridine and morpholine rings would likely result in these rings being planar . The phenyl ring would also be planar due to the presence of conjugated pi bonds . The amine group would likely be in a pyramidal configuration .


Chemical Reactions Analysis

The compound “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” would likely undergo a variety of chemical reactions due to the presence of multiple reactive sites . For instance, the amine group could undergo reactions such as acylation or alkylation . The pyridine ring could undergo electrophilic aromatic substitution reactions . The morpholine ring could undergo reactions at the oxygen or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” would depend on the specific arrangement of atoms and the presence of functional groups . For instance, the presence of the amine group could result in the molecule being a base . The presence of the morpholine ring could result in the molecule being soluble in polar solvents .

Future Directions

The compound “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” could potentially be used in a variety of applications, particularly in the field of medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its safety profile .

properties

IUPAC Name

6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-5-6-16(17(18)19-13)15-4-2-3-14(11-15)12-20-7-9-21-10-8-20/h2-6,11H,7-10,12H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVBCYPFJDJDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=CC(=C2)CN3CCOCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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